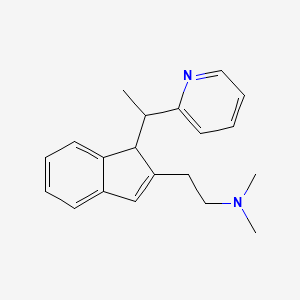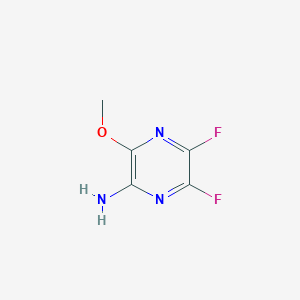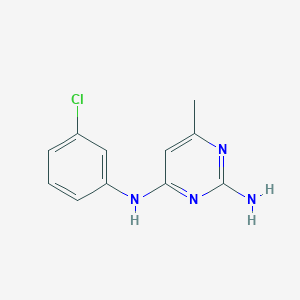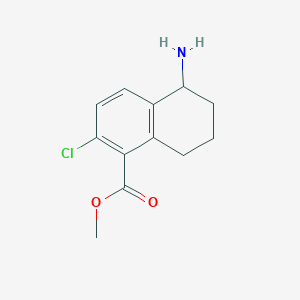
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is a complex organic compound that features a unique structure combining an indene moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the indene derivative and introduce the pyridine ring through a series of substitution reactions. The final step often involves the dimethylation of the amine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for drug discovery .
Medicine
The compound’s potential therapeutic properties are being investigated, particularly in the context of neurological disorders. Its interaction with neurotransmitter receptors could lead to the development of new medications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-pyridin-2-yl-methanamine
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine stands out due to its indene moiety, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C20H24N2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,14-15,20H,11,13H2,1-3H3 |
InChI Key |
PACZXIVBTPOCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2C=C1CCN(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















